n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide
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Overview
Description
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety, which is a fused ring system consisting of a pyrrole ring and a pyridine ring. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide involves several steps. . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions inhibit the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function .
Comparison with Similar Compounds
n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide can be compared with other pyrrolopyridine derivatives, such as:
Pexidartinib: A kinase inhibitor used for treating tenosynovial giant cell tumor.
Erdafitinib: An FGFR inhibitor used in cancer therapy.
Pemigatinib: Another FGFR inhibitor with similar applications.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct binding properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C19H15N5O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N5O/c25-19(14-5-8-20-9-6-14)24-17-4-3-13(11-22-17)10-15-12-23-18-16(15)2-1-7-21-18/h1-9,11-12H,10H2,(H,21,23)(H,22,24,25) |
InChI Key |
KPFXZSYGFQLZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NC(=O)C4=CC=NC=C4)N=C1 |
Origin of Product |
United States |
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